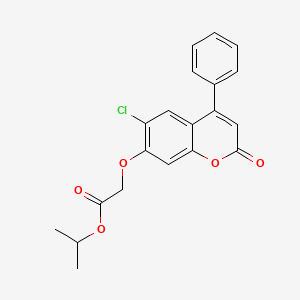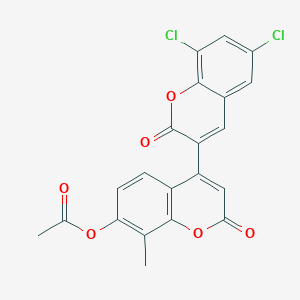
4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, featuring two chromen-2-one moieties, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,8-dichloro-2-oxo-2H-chromen-3-yl and 8-methyl-2-oxo-2H-chromen-7-yl acetate intermediates.
Condensation Reaction: These intermediates are then subjected to a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: The synthesis is scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity.
Automated Processes: Automated synthesis and purification processes are employed to enhance efficiency and reduce production costs.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen-2-one derivatives.
Aplicaciones Científicas De Investigación
4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: The compound serves as a model compound for studying the reactivity and properties of chromen-2-one derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It affects various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Biological Effects: The compound exerts its effects by binding to target proteins, altering their function, and leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl-1-ethylpiperazin-1-ium
- Butyl (6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonylcarbamate
Comparison
- Structural Differences : While these compounds share the chromen-2-one core, they differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
- Biological Activity : The unique structure of 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate may confer distinct biological activities compared to its analogs.
- Research Focus : The compound’s dual chromen-2-one moieties make it a unique subject for research, offering insights into the structure-activity relationships of chromen-2-one derivatives.
Propiedades
Fórmula molecular |
C21H12Cl2O6 |
|---|---|
Peso molecular |
431.2 g/mol |
Nombre IUPAC |
[4-(6,8-dichloro-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C21H12Cl2O6/c1-9-17(27-10(2)24)4-3-13-14(8-18(25)28-19(9)13)15-6-11-5-12(22)7-16(23)20(11)29-21(15)26/h3-8H,1-2H3 |
Clave InChI |
GRDFOTFWUIDRIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11158598.png)
![(2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B11158608.png)
![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11158614.png)
![1-(2,5-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11158620.png)
![methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11158621.png)
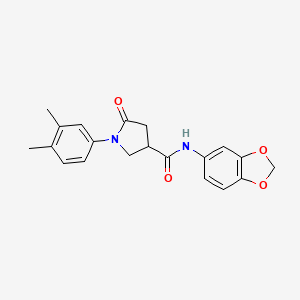

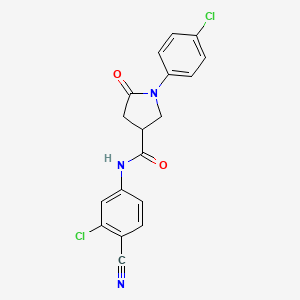
![ethyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11158646.png)

![8-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11158649.png)
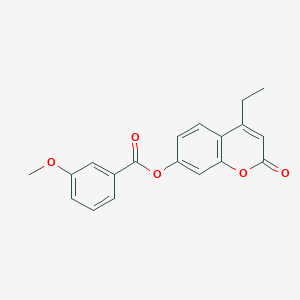
![N-[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-valine](/img/structure/B11158655.png)
